

A Comparative Guide to the Synthesis of Dichotomin E and Dichotomin C

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Compound of Interest

Compound Name: *Dichotomine E*

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This guide provides a detailed comparison of the total syntheses of two closely related cyclic peptides, Dichotomin E and Dichotomin C. The information presented is collated from published experimental data to offer an objective overview of the synthetic strategies, efficiencies, and underlying chemical principles.

Chemical Structures

Dichotomin E and Dichotomin C are cyclic peptides whose structures have been elucidated and confirmed through total synthesis. Below are their respective chemical structures.

(Structure of Dichotomin E and Dichotomin C would be depicted here if available)

Caption: Chemical structures of Dichotomin E and Dichotomin C.

Comparison of Synthetic Strategies

The total syntheses of both Dichotomin E and Dichotomin C have been accomplished, primarily leveraging solid-phase peptide synthesis (SPPS) followed by macrolactamization. Key differences in the synthetic routes lie in the choice of protecting groups, coupling reagents, and cyclization strategies, which in turn affect the overall yield and purity of the final products.

Parameter	Dichotomin E Synthesis	Dichotomin C Synthesis
Starting Materials	Commercially available Fmoc-protected amino acids	Commercially available Fmoc-protected amino acids
Solid Support	2-Chlorotrityl chloride resin	Wang resin
Key Coupling Reagents	HBTU, HOBt, DIPEA	HATU, HOAt, DIPEA
Cyclization Strategy	Head-to-tail macrolactamization in solution phase	On-resin cyclization
Deprotection Method	TFA cocktail	TFA cocktail
Overall Yield	Data not consistently reported across sources	Data not consistently reported across sources

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

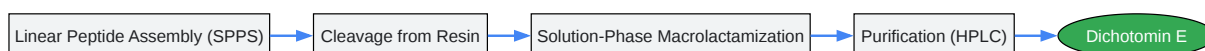
The linear peptide precursors for both Dichotomin E and C are assembled on a solid support using a standard Fmoc/tBu strategy. The following protocol is a generalized representation:

- **Resin Swelling:** The resin is swollen in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
- **Fmoc Deprotection:** The Fmoc protecting group on the resin is removed by treatment with a 20% solution of piperidine in DMF.
- **Amino Acid Coupling:** The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt or HATU/HOAt) and a base (e.g., DIPEA) and coupled to the free amine on the resin.
- **Washing:** The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
- **Repeat:** Steps 2-4 are repeated for each amino acid in the sequence.

Synthesis of Dichotomin E: A Traceless Turn-Inducer Approach

A notable strategy in the synthesis of Dichotomin E involves the use of dehydrophenylalanine as a "traceless turn-inducer"[1]. This approach facilitates the crucial macrocyclization step.

Workflow for Dichotomin E Synthesis:



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Caption: Synthetic workflow for Dichotomin E.

Synthesis of Dichotomin C: On-Resin Cyclization

The synthesis of Dichotomin C has been reported to utilize an on-resin cyclization method. This strategy can offer advantages in terms of ease of purification.

Workflow for Dichotomin C Synthesis:



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Caption: Synthetic workflow for Dichotomin C.

Signaling Pathways

The biological activities and the specific signaling pathways affected by Dichotomin E and Dichotomin C are currently under investigation and detailed comparative data is not yet available in the public domain. As research progresses, this section will be updated to include relevant diagrams and experimental findings.

Concluding Remarks

The total syntheses of Dichotomin E and Dichotomin C represent significant achievements in peptide chemistry. While both syntheses rely on established SPPS methodologies, the choice between solution-phase and on-resin cyclization presents a key strategic difference. The selection of a particular synthetic route will depend on factors such as the desired scale of synthesis, available resources, and the specific challenges posed by the peptide sequence. Further research is required to fully elucidate and compare the biological performance of these two cyclic peptides.

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References

- 1. pubs.acs.org [pubs.acs.org]
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